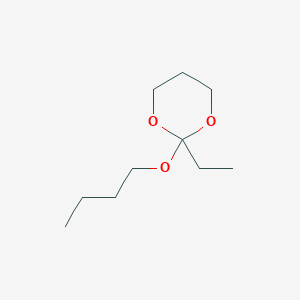![molecular formula C19H17NO4 B14196449 Diethyl 4'-cyano[1,1'-biphenyl]-2,4-dicarboxylate CAS No. 922529-73-5](/img/structure/B14196449.png)
Diethyl 4'-cyano[1,1'-biphenyl]-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4’-cyano[1,1’-biphenyl]-2,4-dicarboxylate is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a biphenyl core substituted with cyano and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4’-cyano[1,1’-biphenyl]-2,4-dicarboxylate typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid with an aryl halide in the presence of a palladium catalyst.
Cyano Group Introduction: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Esterification: The final step involves esterification of the carboxylic acid groups using ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Types of Reactions:
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The biphenyl core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
Diethyl 4’-cyano[1,1’-biphenyl]-2,4-dicarboxylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Diethyl 4’-cyano[1,1’-biphenyl]-2,4-dicarboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes . The biphenyl core provides structural rigidity, enhancing the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Tetrazoles: Often used as carboxylic acid isosteres in medicinal chemistry.
Cyanoacetamides: Known for their diverse biological activities and synthetic utility.
Uniqueness: Diethyl 4’-cyano[1,1’-biphenyl]-2,4-dicarboxylate is unique due to its combination of cyano and ester functional groups on a biphenyl core, providing a versatile platform for further functionalization and application in various fields .
Propriétés
Numéro CAS |
922529-73-5 |
|---|---|
Formule moléculaire |
C19H17NO4 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
diethyl 4-(4-cyanophenyl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H17NO4/c1-3-23-18(21)15-9-10-16(17(11-15)19(22)24-4-2)14-7-5-13(12-20)6-8-14/h5-11H,3-4H2,1-2H3 |
Clé InChI |
ZDKVYNQPRCDPPR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)C#N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)
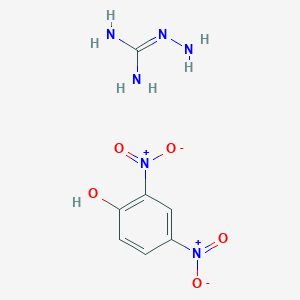
![Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane](/img/structure/B14196375.png)
![Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14196378.png)
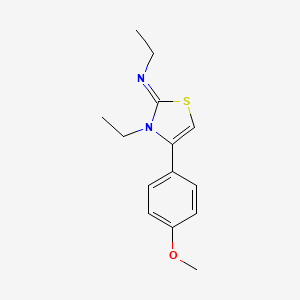
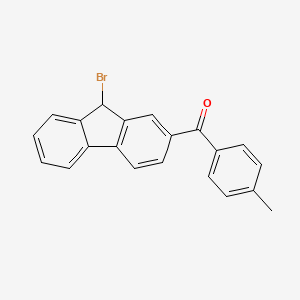
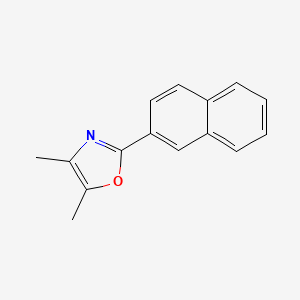

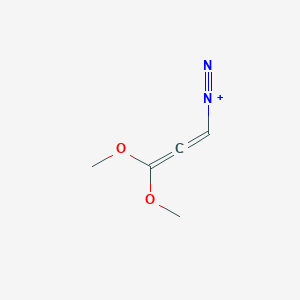


![1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14196441.png)
![L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14196450.png)
